N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBCMVAHSGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization with Aniline Derivatives
The tetrahydroquinoline nucleus is most frequently synthesized via Skraup cyclization, where 4-methoxyaniline reacts with glycerol in concentrated sulfuric acid at 180°C to form 6-methoxy-1,2,3,4-tetrahydroquinoline. Modifications using methyl vinyl ketone instead of glycerol yield 2,2,4-trimethyl variants critical for steric stabilization of subsequent acyl groups.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | H2SO4 (98%) | <75% → 89% |
| Temperature | 170-180°C | ±10°C → Δ32% |
| Aniline Substituent | 4-OMe | ortho → 11% |
Reductive Methods for Ring Formation
Partial hydrogenation of quinoline derivatives using BH3·THF complex generates 1,2-dihydro intermediates, which undergo further acetylation to stabilize the ring for subsequent functionalization. This method proves superior (92% purity) for introducing electron-withdrawing groups compared to acid-catalyzed cyclizations.
Thiophene-2-carbonyl Group Installation
Friedel-Crafts Acylation Strategy
Reaction of 1-amino-tetrahydroquinoline with thiophene-2-carbonyl chloride in dichloromethane using AlCl3 (2.5 eq.) at 0°C achieves 84% acylation efficiency. Microwave irradiation (100W, 80°C) reduces reaction time from 18h to 35min while maintaining 89% yield.
Comparative Solvent Study
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DCM | 8.93 | 84 | <2% |
| THF | 7.52 | 71 | 12% |
| Toluene | 2.38 | 63 | 18% |
Coupling Reagent-Mediated Approach
Employing HATU (1.2 eq.) with DIPEA (3 eq.) in DMF enables room-temperature conjugation of thiophene-2-carboxylic acid to the tetrahydroquinoline amine. This method eliminates need for acid chlorides but requires rigorous drying (H2O <50ppm) to prevent hydrolysis.
Regioselective Isobutyramide Functionalization
Nitration-Reduction-Acylation Sequence
- Regioselective Nitration : 65% HNO3/H2SO4 (1:3 v/v) at -5°C introduces nitro groups exclusively at position 6 (97% regioselectivity).
- Catalytic Hydrogenation : 10% Pd/C (0.5 eq.) in ethanol under H2 (50psi) reduces nitro to amine in 98% yield.
- Acylation : Isobutyryl chloride (1.5 eq.) with DMAP (0.1 eq.) in THF gives target amide in 91% yield.
Nitration Selectivity Control
| Position | Electronic Factor | Steric Factor | Selectivity (%) |
|---|---|---|---|
| 5 | -M (OCH3) | Unhindered | 2.1 |
| 6 | +M (NHCO) | Moderate | 97.3 |
| 7 | -M (OCH3) | Hindered | 0.6 |
Direct C-H Activation Approach
Palladium(II) acetate (5 mol%) with PhI(OAc)2 (2 eq.) in TFA enables direct amidation at position 6, bypassing nitration steps. While elegant, this method shows limited functional group tolerance (<40% yield with thiophene present).
Protecting Group Strategies
Fmoc Protection of Amine Intermediates
Introducing 9-fluorenylmethyloxycarbonyl (Fmoc) groups via Fmoc-Cl (1.2 eq.) in THF/pyridine (4:1) achieves >99% protection efficiency. Critical for preventing unwanted acylation during thiophene installation.
Deprotection Kinetics
| Base | Solvent | Time (min) | Completeness (%) |
|---|---|---|---|
| Piperidine | DCM | 15 | 99.8 |
| DBU | DMF | 8 | 97.2 |
| NH4OH | H2O/THF | 120 | 84.1 |
Industrial-Scale Optimization
Continuous Flow Synthesis
A three-stage continuous system achieves 2.8 kg/day output:
- Ring formation (PFA tube reactor, 180°C)
- Thiophene acylation (CSTR, 80°C)
- Amidation (Packed-bed enzyme reactor)
Economic Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| CapEx ($/kg) | 12,400 | 8,200 |
| OpEx ($/kg) | 1,120 | 680 |
| Purity (%) | 98.4 | 99.1 |
Chemical Reactions Analysis
Amide Bond Transformations
The isobutyramide group participates in characteristic amide reactions:
Hydrolysis
-
Acidic conditions : Concentrated HCl under reflux cleaves the amide bond, yielding 6-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline and isobutyric acid .
-
Basic conditions : NaOH (1–2 M, 60–80°C) produces the corresponding carboxylate salt.
Reduction
-
LiAlH4 in anhydrous THF reduces the amide to a secondary amine, forming N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutylamine.
Thiophene Carbonyl Reactivity
The thiophene-2-carbonyl moiety enables electrophilic and nucleophilic pathways:
Nucleophilic Acyl Substitution
-
Amine coupling : Reacts with primary amines (e.g., benzylamine) in the presence of DCC/DMAP to form substituted amides.
-
Transesterification : Methanol/H2SO4 replaces the carbonyl group with methoxy, producing methyl thiophene-2-carboxylate derivatives.
Reduction of Carbonyl
-
NaBH4/EtOH : Selectively reduces the carbonyl to a hydroxymethyl group without affecting the amide.
Tetrahydroquinoline Core Modifications
The saturated quinoline ring undergoes functionalization:
Cyclization Reactions
-
Intramolecular dehydration : Under H2SO4 catalysis, forms fused polycyclic structures via C–H activation adjacent to the nitrogen .
-
Oxidative aromatization : DDQ in refluxing toluene dehydrogenates the tetrahydroquinoline to a fully aromatic quinoline system .
Electrophilic Substitution
-
Nitration : HNO3/H2SO4 introduces nitro groups at the 5- or 7-positions of the tetrahydroquinoline ring .
Cross-Coupling Reactions
The aryl bromide precursor (if present) participates in:
-
Suzuki–Miyaura coupling : With aryl boronic acids/Pd(PPh3)4 to form biaryl systems .
-
Buchwald–Hartwig amination : For C–N bond formation with primary/secondary amines .
Reaction Optimization Insights
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
-
Temperature : Amide hydrolysis proceeds efficiently at 80–100°C .
-
Catalysts : DMAP accelerates acylation reactions by stabilizing transition states.
Table 2: Functional Group Compatibility
Mechanistic Considerations
-
Amide hydrolysis : Proceeds via a tetrahedral intermediate stabilized by proton transfer .
-
Thiophene carbonyl reactivity : Electron-deficient due to adjacent sulfur, enhancing electrophilicity .
-
Cyclization pathways : Intramolecular hydrogen bonding directs regioselectivity in ring-forming reactions .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its biological activity , particularly as a potential therapeutic agent. Its unique structural features allow for interactions with various biological targets, making it suitable for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
| Compound Name | Activity | IC50 Value (µM) |
|---|---|---|
| N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | Anticancer | TBD |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Antitumor | 7.52 |
| 4-(Thiophen-2-carbonyl)phenol | Antioxidant | TBD |
Neuroprotective Effects
The compound may also have neuroprotective properties. Studies suggest that similar compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Biological Research Applications
This compound is being investigated for its role in biochemical pathways and as a selective inhibitor.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for further research in biochemical assays. Interaction studies using molecular docking techniques have shown promising results in predicting binding affinities with various targets .
Material Science Applications
Beyond biological applications, this compound can also be explored within the realm of material science due to its unique chemical structure.
Development of Functional Materials
Compounds like this compound can serve as building blocks for synthesizing new materials with tailored properties. Their integration into polymer matrices or as coatings could lead to advancements in electronic materials or sensors.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study on 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide demonstrated potent inhibition of neuronal nitric oxide synthase (nNOS), highlighting its potential as a therapeutic agent for neurological disorders.
- Another investigation into N-substituted thioureas indicated their utility as precursors in generating heterocyclic products with diverse biological activities including antimicrobial and anticancer effects .
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-Substituents
- Piperidinyl/Pyrrolidinyl Derivatives: Compounds like N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) () incorporate bulky N-piperidinyl groups, enhancing solubility via dihydrochloride salt formation. However, this increases molecular weight (MW) and may reduce blood-brain barrier permeability compared to the target compound’s thiophene-carbonyl group .
- Pyrrolidinyl-Ethyl Chains: N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) () shows a low synthetic yield (6%), suggesting challenges in introducing complex substituents, unlike the target compound’s straightforward thiophene-carbonyl attachment .
C-6 Position Modifications
- Thiophene-2-carboximidamide vs. Isobutyramide: The target compound’s isobutyramide group offers reduced polarity (logP ~2.8 estimated) compared to the carboximidamide in N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28) (), which has higher hydrogen-bond acceptor capacity (4 HBA vs. 3 HBA) .
NOS Inhibition
highlights NOS inhibition assays for THQ derivatives. While specific data for the target compound are unavailable, analogs like N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) likely exhibit selectivity for inducible NOS (iNOS) over endothelial (eNOS) or neuronal (nNOS) isoforms due to bulkier N-substituents . The target compound’s thiophene-carbonyl group may enhance iNOS affinity via hydrophobic interactions.
Opioid Receptor Modulation
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d) () demonstrates mixed-efficacy μ-opioid receptor (MOR) activity due to its sulfamide and naphthyl groups. In contrast, the target compound’s isobutyramide may favor δ-opioid receptor selectivity, though further assays are needed .
Physicochemical Properties
Key Research Findings and Implications
Structural Flexibility : The THQ core tolerates diverse N- and C-6 substituents, enabling fine-tuning of solubility, target selectivity, and metabolic stability.
Salt Formation : Dihydrochloride salts (e.g., Compound 70) improve aqueous solubility but may limit CNS penetration compared to neutral amides .
Biological Selectivity: Bulky N-substituents (piperidinyl, pyrrolidinyl) favor iNOS inhibition, while sulfamide groups (e.g., Compound 14d) enhance MOR activity .
Biological Activity
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group and an isobutyramide moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . In vitro assays have reported IC50 values in the low micromolar range for various cancer types.
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the thiophene position enhanced antibacterial activity significantly compared to non-substituted analogs .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for cytotoxicity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide with high purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between thiophene-2-carbonyl derivatives and substituted tetrahydroquinoline intermediates. Key steps include:
- Use of tert-butyl or piperidine-based protecting groups to stabilize reactive intermediates .
- Final purification via column chromatography and recrystallization, followed by HPLC validation (>95% purity) .
- Example: Conversion of intermediates like compound 26 to the target molecule using HCl in methanol, yielding dihydrochloride salts with 72.6% efficiency .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Methodological Answer :
- 1H NMR : Assigns proton environments (e.g., δ 6.48–1.42 ppm for tetrahydroquinoline and thiophene motifs) .
- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., M + 1 peaks at 260.2–276.38) .
- HPLC : Ensures >95% purity by quantifying residual solvents or byproducts .
Q. How can the free base form be converted into a stable salt for pharmacological studies?
- Methodological Answer :
- Dissolve the free base in methanol or dichloromethane, add 1 M HCl, and stir at room temperature for 10 minutes. Concentrate under reduced pressure and dry under vacuum to obtain the dihydrochloride salt .
Advanced Research Questions
Q. How can researchers design isoform-selective inhibition assays for neuronal nitric oxide synthase (nNOS) versus endothelial (eNOS) or inducible (iNOS) isoforms?
- Methodological Answer :
- Use recombinant human nNOS, eNOS, and iNOS expressed in Baculovirus-infected Sf9 cells.
- Perform competitive radioassays with L-[³H]arginine to measure NO synthesis inhibition.
- Optimize selectivity by modifying the tetrahydroquinoline scaffold’s substituents (e.g., methylaminoethyl groups enhance nNOS affinity 100-fold over eNOS) .
Q. What computational strategies predict binding affinity and selectivity for nNOS?
- Methodological Answer :
- Pharmacophore Modeling : Identifies critical hydrogen-bonding (e.g., thiophene-carboximidamide interactions with heme) and hydrophobic features .
- Molecular Docking : Validates binding poses in the nNOS active site (e.g., interactions with Glu592 and Trp587) .
- CoMFA (Comparative Molecular Field Analysis) : Guides structural optimization by correlating steric/electrostatic fields with inhibitory potency .
Q. How can structural contradictions in regiochemistry or stereochemistry be resolved during synthesis?
- Methodological Answer :
- Spectral Analysis : Use NOESY or COSY NMR to confirm stereochemistry (e.g., axial vs. equatorial substituents in Diels-Alder adducts) .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., endo vs. exo cycloaddition products) .
Q. What strategies address discrepancies in biological activity data across independent studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
